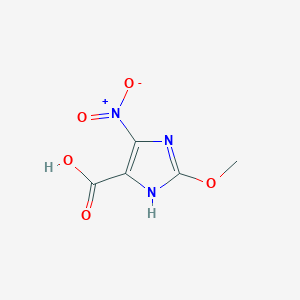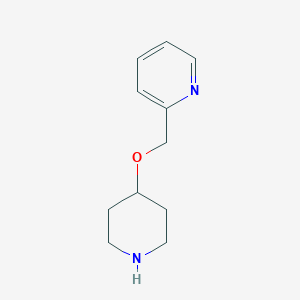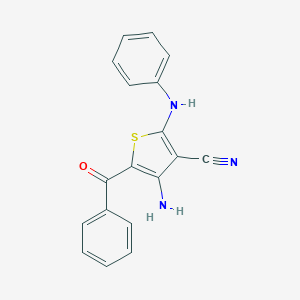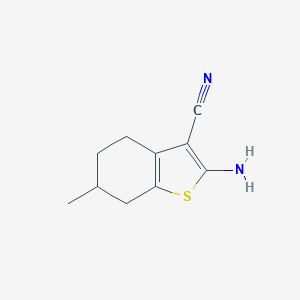
Purine, 6-((2,4-dinitrophenyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine, 6-((2,4-dinitrophenyl)thio)- (DPPT) is a purine derivative that is widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DPPT has been used in a variety of biochemical and physiological studies due to its ability to modulate intracellular signaling pathways.
作用機序
Purine, 6-((2,4-dinitrophenyl)thio)- exerts its effects by inhibiting PDE activity, which in turn leads to an increase in intracellular cyclic nucleotide levels. This increase in cyclic nucleotides can activate downstream signaling pathways, leading to a variety of physiological effects. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to directly interact with certain proteins, such as calmodulin, which may contribute to its biological activity.
生化学的および生理学的効果
Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the promotion of cellular differentiation. It has been shown to inhibit smooth muscle contraction and platelet aggregation, and may have potential therapeutic applications in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One advantage of using Purine, 6-((2,4-dinitrophenyl)thio)- in lab experiments is its ability to specifically modulate PDE activity, allowing for the investigation of cyclic nucleotide signaling pathways. However, Purine, 6-((2,4-dinitrophenyl)thio)- can also have off-target effects on other proteins, which may complicate data interpretation. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving Purine, 6-((2,4-dinitrophenyl)thio)-. One area of interest is the development of more specific PDE inhibitors that can target individual PDE isoforms. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- may have potential therapeutic applications in the treatment of cardiovascular diseases, and further studies are needed to investigate its efficacy and safety in vivo. Finally, Purine, 6-((2,4-dinitrophenyl)thio)- may also be useful as a tool for investigating the role of cyclic nucleotides in various physiological processes, such as cell differentiation and apoptosis.
合成法
Purine, 6-((2,4-dinitrophenyl)thio)- can be synthesized through a multi-step process involving the reaction of 6-mercaptopurine with 2,4-dinitrofluorobenzene, followed by the conversion of the resulting intermediate to Purine, 6-((2,4-dinitrophenyl)thio)- using sodium hydrosulfide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
Purine, 6-((2,4-dinitrophenyl)thio)- has been used in a variety of scientific research applications, including the study of intracellular signaling pathways, gene expression, and cellular differentiation. It has been shown to modulate the activity of PDEs, which play a critical role in regulating cyclic nucleotide signaling pathways. Purine, 6-((2,4-dinitrophenyl)thio)- has also been used to investigate the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation and platelet aggregation.
特性
CAS番号 |
64567-56-2 |
|---|---|
製品名 |
Purine, 6-((2,4-dinitrophenyl)thio)- |
分子式 |
C11H6N6O4S |
分子量 |
318.27 g/mol |
IUPAC名 |
6-(2,4-dinitrophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6N6O4S/c18-16(19)6-1-2-8(7(3-6)17(20)21)22-11-9-10(13-4-12-9)14-5-15-11/h1-5H,(H,12,13,14,15) |
InChIキー |
LMBQPUKTECHWGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
その他のCAS番号 |
64567-56-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)



